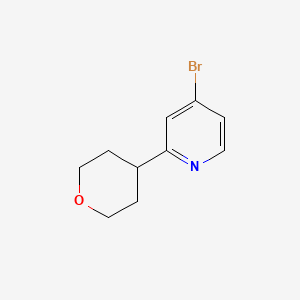
4-Bromo-2-(oxan-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-2-(oxan-4-yl)pyridine" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and material science. Pyridine derivatives are known for their utility as building blocks in the synthesis of various complex molecules. They often exhibit interesting chemical, physical, and biological properties, making them valuable in different scientific domains.
Synthesis Analysis
The synthesis of brominated pyridine derivatives typically involves carbon-carbon coupling reactions, as demonstrated in the synthesis of related compounds like 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These compounds were synthesized using carbon-carbon coupling techniques and characterized by X-ray diffraction (XRD) and spectroscopic methods. Another relevant synthesis approach is the "halogen dance" reaction, which was used to synthesize 2-bromo-4-iodopyridine from 2-bromopyridine, followed by one-pot reactions to obtain various disubstituted pyridines . These methods highlight the versatility and creativity in the synthesis of brominated pyridine derivatives.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be elucidated using single-crystal X-ray diffraction (XRD) and optimized using density functional theory (DFT) calculations. For instance, the structure of a pyridin-2-ylboron derivative was determined and compared with its regioisomer, revealing differences in the orientation of substituent groups and bond angles, which influence the compound's stability and reactivity . Similarly, the molecular structures of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its metal complexes were confirmed by XRD, showing octahedral coordination around the metal atoms .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can be studied through various chemical reactions. For example, the chemical reactivity of the pyridin-2-ylboron derivatives was indicated by mapping the molecular electrostatic potential (MEP) over their stabilized geometries . The MEP analysis helps in understanding the sites of electrophilic and nucleophilic attack. Additionally, the bioactivity of certain brominated pyridines has been confirmed experimentally, suggesting potential applications in the development of antimicrobial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR. Computational studies, including DFT and time-dependent DFT (TD-DFT), are employed to predict vibrational frequencies, electronic transitions, and non-linear optical (NLO) properties . These studies provide insights into the electronic structure and potential applications of these compounds. For instance, the NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were found to be significant, suggesting its use in optical materials .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
- A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, showcasing the utility of pyridine-based compounds in producing novel materials with potential applications in liquid crystals and as chiral dopants due to their unique structural properties. Density Functional Theory (DFT) studies highlighted the reaction pathways and candidates for such applications, with certain derivatives showing significant anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Biological Activities
- Novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited considerable antimicrobial activity against a range of bacteria, indicating the potential of bromo-substituted pyridines in developing new antimicrobial agents (A. Bogdanowicz et al., 2013).
Material Science and Chemistry
- The development of a new bifunctional chelate intermediate for time-resolved fluorescence immunoassays indicates the relevance of bromo-substituted pyridine derivatives in enhancing diagnostic assays through improved chelating agents, contributing to the advancement of biochemical detection methods (Pang Li-hua, 2009).
Advancements in Chemical Synthesis
- Research into the synthesis of 2,4-disubstituted pyridines, including methods to generate 2-bromo-4-iodopyridine via halogen dance, underscores the versatility and strategic importance of pyridine derivatives in constructing complex organic molecules. Such methodologies facilitate the creation of compounds for further pharmaceutical and material science research (Xin-Fang Duan et al., 2004).
Eigenschaften
IUPAC Name |
4-bromo-2-(oxan-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNOLLRJEWMQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-4-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
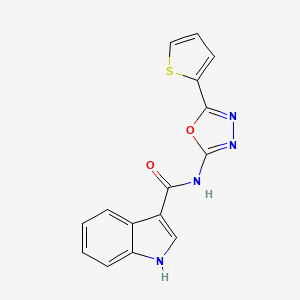
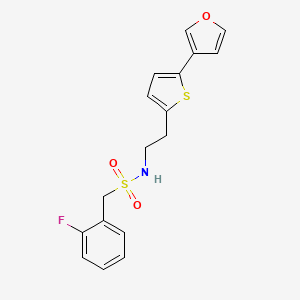
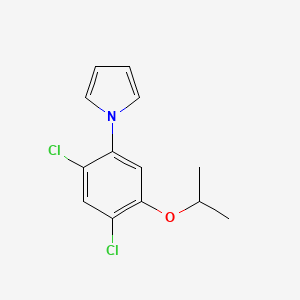
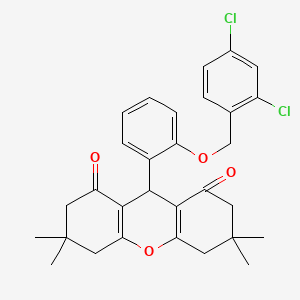
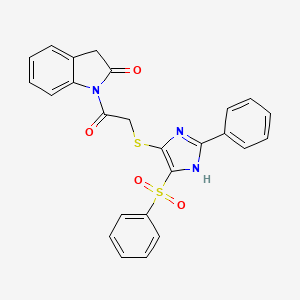
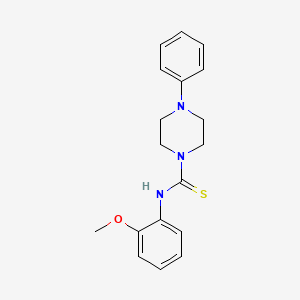
![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
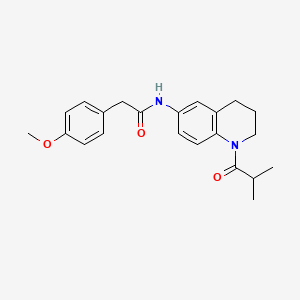
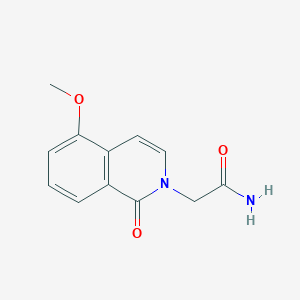
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)